Lys-trp

Descripción general

Descripción

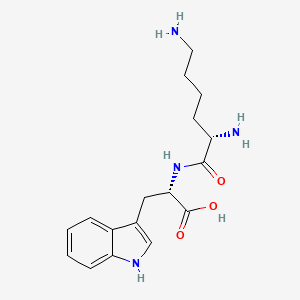

Lysine-tryptophan (Lys-trp) is a dipeptide composed of the amino acids lysine and tryptophan Lysine is a basic amino acid with a positively charged side chain, while tryptophan is an aromatic amino acid with a unique indole side chain The combination of these two amino acids results in a compound with distinct chemical and biological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lys-trp can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps. The synthesis of this compound typically involves the following steps:

Attachment of the first amino acid (lysine) to the solid support: The lysine residue is attached to a resin through its carboxyl group.

Coupling of the second amino acid (tryptophan): The tryptophan residue is coupled to the lysine residue using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Deprotection and cleavage: The peptide is deprotected and cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid), water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be more cost-effective for large-scale production, but it requires careful optimization of reaction conditions and purification steps to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Lys-trp can undergo various chemical reactions, including:

Oxidation: The indole ring of tryptophan can be oxidized to form products such as kynurenine.

Reduction: The imine group in the lysine side chain can be reduced to form secondary amines.

Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for the oxidation of tryptophan.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for the reduction of lysine.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Kynurenine and other oxidized derivatives of tryptophan.

Reduction: Secondary amines derived from lysine.

Substitution: Alkylated or acylated derivatives of lysine.

Aplicaciones Científicas De Investigación

Photobiological Applications

Photoinduced Processes

Lys-Trp has been extensively studied for its photoinduced processes. Research indicates that the compound can facilitate electron transfer between amino acids within peptides, which is crucial for understanding the mechanisms behind various biological phenomena. The use of techniques such as NMR (Nuclear Magnetic Resonance) and CIDNP (Chemically Induced Dynamic Nuclear Polarization) has allowed scientists to investigate the radical stages and fluorescence quenching processes within this compound under UV irradiation .

Fluorescence Properties

The fluorescence characteristics of this compound are significant for its application in photobiological studies. The compound exhibits strong fluorescence, which can be influenced by the optical configuration of tryptophan residues. Studies have shown that the L-isomer of tryptophan in this compound demonstrates greater quenching efficiency compared to its D-analog, making it a valuable model for exploring the reactivity differences between L- and D-amino acids .

Antimicrobial Activity

Antimicrobial Peptides

this compound is also integral to the design of antimicrobial peptides (AMPs). Research has demonstrated that modifications to the Lys residue can enhance the stability and activity of these peptides against bacterial strains. Specifically, Arg-to-Lys substitutions have been shown to influence the antibacterial properties of AMPs, with certain configurations leading to improved membrane permeabilization in bacteria like E. coli .

Mechanism of Action

The mechanism by which this compound-containing peptides exert their antimicrobial effects involves disrupting bacterial cell membranes. Studies indicate that peptides with guanidinium side chains (like arginine) are more effective than those with lysine residues in permeabilizing membranes, suggesting that while this compound plays a role, optimizing peptide composition is crucial for enhancing antibacterial efficacy .

Drug Development

Potential Drug Candidates

this compound has been explored as a component in drug development, particularly against viral infections such as those caused by coronaviruses. The structural properties of peptides containing this compound have been investigated for their ability to inhibit viral proteases, which are critical for viral replication. For instance, studies have identified specific cyclic peptides that can act as inhibitors against MERS-CoV papain-like proteases .

Molecular Interaction Studies

Molecular docking studies involving this compound derivatives have provided insights into their binding interactions with viral proteins. These findings suggest that optimizing peptide sequences could lead to the development of effective antiviral agents .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Photobiology | - Facilitates electron transfer; strong fluorescence properties; differences in reactivity between isomers. |

| Antimicrobial Activity | - Modifications enhance stability and activity; effective membrane disruption mechanisms. |

| Drug Development | - Potential as inhibitors for viral proteases; insights from molecular docking studies for antiviral agents. |

Mecanismo De Acción

The mechanism of action of Lys-trp involves its interactions with various molecular targets and pathways. The indole ring of tryptophan can engage in π-π interactions and hydrogen bonding with aromatic and polar residues in proteins. The positively charged side chain of lysine can form electrostatic interactions with negatively charged residues and participate in cation-π interactions. These interactions contribute to the binding affinity and specificity of this compound for its molecular targets.

Comparación Con Compuestos Similares

Lys-trp can be compared with other dipeptides and amino acid derivatives, such as:

Lysine-phenylalanine (Lys-phe): Similar to this compound, Lys-phe contains a basic amino acid (lysine) and an aromatic amino acid (phenylalanine). phenylalanine lacks the indole ring of tryptophan, resulting in different chemical properties and interactions.

Lysine-tyrosine (Lys-tyr): Lys-tyr contains a hydroxyl group in the aromatic ring of tyrosine, which can participate in hydrogen bonding. This makes Lys-tyr more hydrophilic compared to this compound.

Tryptophan-arginine (Trp-arg): Trp-arg contains a guanidinium group in the side chain of arginine, which can form stronger electrostatic interactions compared to the amino group of lysine.

This compound is unique due to the presence of the indole ring in tryptophan, which allows for specific π-π and cation-π interactions that are not possible with other aromatic amino acids.

Actividad Biológica

Lys-Trp (Lysine-Tryptophan) is a dipeptide that has garnered attention in various fields of biological research, particularly for its potential antimicrobial properties and its role in enhancing drug solubility and permeability. This article explores the biological activities associated with this compound, highlighting key research findings, case studies, and data tables that illustrate its significance.

1. Antimicrobial Activity

Research has indicated that this compound exhibits varying degrees of antimicrobial activity, particularly when compared to other combinations of amino acids. A significant study focused on Trp-rich antimicrobial peptides (AMPs) revealed that the presence of Lysine can reduce the antimicrobial potency of these peptides. This reduction is attributed to the differences in the chemical nature of the side chains between Arg (Arginine) and Lys, where Arg generally promotes stronger electrostatic interactions with bacterial membranes than Lys does .

Case Study: Structure-Activity Relationship

In a comparative analysis of AMPs with either Arg or Lys as positively charged residues, it was found that:

- Lys-containing peptides demonstrated decreased ability to permeabilize bacterial membranes, which correlates with lower antimicrobial activity.

- Arg-containing peptides , on the other hand, showed significantly higher activity due to their superior membrane interaction capabilities.

The minimal inhibitory concentration (MIC) values for various peptides were assessed, revealing that while some Lys-containing peptides maintained activity, most showed diminished effectiveness compared to their Arg counterparts .

The mechanism by which this compound exerts its biological effects is primarily linked to its interactions with cellular membranes. The following points summarize key findings regarding its mechanism:

- Electrostatic Interactions : The positive charge of Lys enhances binding to negatively charged bacterial membranes; however, this effect is less pronounced than with Arg.

- Membrane Permeabilization : Studies have shown that Lys-rich peptides are less effective at disrupting membrane integrity, which is crucial for their antimicrobial action .

3. Drug Solubility and Permeability Enhancement

Beyond its antimicrobial properties, this compound has been investigated for its role in improving drug solubility and permeability. In a study examining various drugs classified as BCS Class II and IV, it was found that:

- Lysine's Role : L-Lysine was shown to enhance the solubility and dissolution rates of compounds significantly. For instance, solubility enhancement factors ranged from 68-fold to 433-fold when drugs were complexed with lysine .

- Formulation Strategies : Co-precipitation and co-grinding techniques were employed to create drug-lysine complexes, which resulted in improved bioavailability profiles for several tested drugs.

4. Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

5. Conclusion

This compound demonstrates a complex profile of biological activity characterized by its antimicrobial properties and potential applications in drug formulation. While its effectiveness is often overshadowed by Arg-rich peptides in terms of antimicrobial action, its ability to enhance drug solubility presents valuable opportunities in pharmaceutical development. Further research is warranted to fully elucidate the mechanisms underlying these effects and to explore potential therapeutic applications.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKIPWVMZANZLI-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50674-18-5 | |

| Record name | Lysyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lys-Trp interact with DNA?

A1: this compound exhibits a high affinity for apurinic sites in DNA, surpassing its affinity for native sites by two orders of magnitude. [] This preferential binding is attributed to the efficient stacking interaction of the tryptophan residue with the DNA bases flanking the apurinic site. [, ] This interaction has been shown to be even more pronounced in single-stranded regions of DNA, suggesting a potential for this compound to differentiate between single and double-stranded DNA. [, ]

Q2: Does this compound binding to DNA have any functional consequences?

A2: Yes, this compound binding to apurinic sites can lead to cleavage of the phosphodiester bond at these sites, effectively acting as an endonuclease. [] Additionally, studies have shown that this compound can photosensitize the splitting of thymine dimers in UV-irradiated DNA, hinting at a potential role in DNA photoreactivation. []

Q3: Can this compound interact with chemically modified DNA?

A3: Research suggests that this compound can bind to DNA modified by carcinogens like 2-(N-acetoxyacetylamino)fluorene (AAAF). This interaction is driven by the stacking of the tryptophan residue with bases in locally unpaired regions near the modified bases. []

Q4: How does this compound interact with phospholipid membranes?

A4: this compound, particularly within the larger peptide dynorphin A (1-17), interacts preferentially with phosphatidylserine membranes over phosphatidylcholine membranes. [] This interaction is driven by electrostatic interactions between the positively charged arginine and lysine residues in the peptide and the negatively charged phosphatidylserine headgroups. [] The tryptophan residue is believed to embed itself near the membrane interface, potentially playing a role in the peptide's biological activity. []

Q5: Does this compound show selectivity for specific cholecystokinin (CCK) receptors?

A5: Cyclic analogs incorporating this compound sequences have demonstrated high selectivity for central CCK receptors (B type) over pancreatic CCK receptors (A type). [, ] This selectivity arises from the conformational constraint imposed by cyclization, mimicking the N-terminal folding of CCK8. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound, as a dipeptide, does not have a unique molecular formula or weight. The exact formula and weight will depend on the specific form of the dipeptide (e.g., free acid, amide, specific salts), its ionization state, and the presence of any protecting groups.

Q7: What spectroscopic techniques are useful for characterizing this compound?

A7: Several spectroscopic techniques are valuable for characterizing this compound and its interactions with other molecules. These include:

- Fluorescence spectroscopy: Utilized to study the binding of this compound to DNA and phospholipid membranes by monitoring changes in tryptophan fluorescence. [, , , , ]

- NMR spectroscopy: Employed to investigate the binding of this compound to DNA, elucidating structural details of the interaction and potential intercalation of tryptophan within the DNA helix. [, , ]

- UV-Visible Spectroscopy: Used to characterize gold colloids conjugated with this compound containing peptides, providing information on surface coverage and potential applications in analyte detection and manipulation. []

- Optical detection of magnetic resonance (ODMR): Applied to study the triplet state properties of tryptophan in this compound and its interaction with poly(rA), providing insights into the electronic structure and energy transfer mechanisms. []

Q8: Are there computational studies on this compound interactions?

A8: Density Functional Theory (DFT) calculations have been used to model the interactions between this compound-Lys and single-walled carbon nanotubes (SWNTs). [] These studies suggest a non-covalent interaction with minimal charge transfer between the peptide and SWNT. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.